amine](/img/structure/B13306591.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](pentan-3-YL)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2-dimethylpropylamine: is an organic compound with the molecular formula C10H24N2. It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a dimethylpropyl chain, which is further connected to a pentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)propylamine with a suitable alkylating agent. One common method is the alkylation of 3-(dimethylamino)propylamine with 3-bromopentane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides, acyl chlorides.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, primary amines.
Substitution: Alkylated amines, substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential role in biochemical pathways involving amine metabolism.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
- Evaluated for its pharmacological properties, including its effects on neurotransmitter systems .
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with receptor proteins, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)pyridine: A related compound with a pyridine ring, used as a catalyst in organic synthesis.
N-(3-Dimethylaminopropyl)methacrylamide: A methacrylamide derivative with similar amine functionality, used in polymer chemistry.
3-(Dimethylamino)propylamine: A simpler amine with a shorter carbon chain, used as an intermediate in various chemical syntheses .
Uniqueness:
- The presence of both dimethylamino and dimethylpropyl groups in 3-(Dimethylamino)-2,2-dimethylpropylamine imparts unique steric and electronic properties, making it a versatile compound for various applications.
- Its ability to undergo multiple types of chemical reactions and form diverse products highlights its utility in synthetic chemistry and industrial processes .
Eigenschaften
Molekularformel |
C12H28N2 |
|---|---|
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N,N,2,2-tetramethyl-N'-pentan-3-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-11(8-2)13-9-12(3,4)10-14(5)6/h11,13H,7-10H2,1-6H3 |
InChI-Schlüssel |
PPGUIADOJYAIAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCC(C)(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
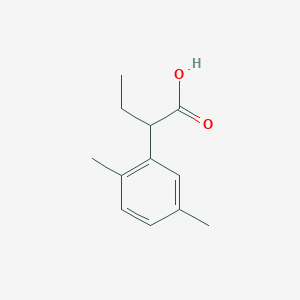
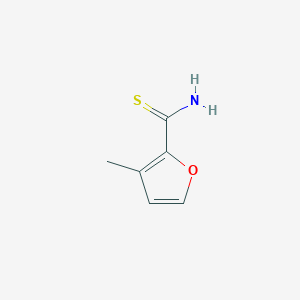
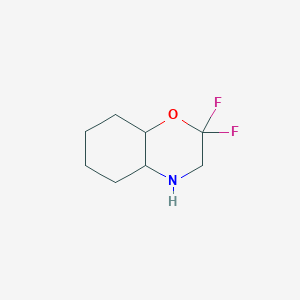
![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

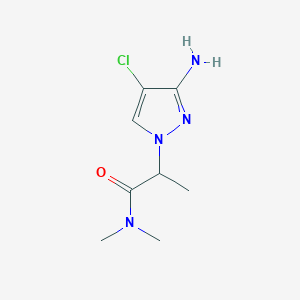
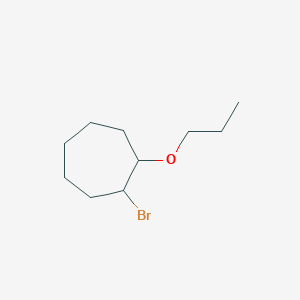
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)

